molecular formula C7H8Cl2N2 B1598760 4,5-Dichloro-2-(methylamino)aniline CAS No. 42450-33-9

4,5-Dichloro-2-(methylamino)aniline

Cat. No. B1598760
CAS RN: 42450-33-9
M. Wt: 191.05 g/mol
InChI Key: ZDMRZCPRJMRDQM-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(methylamino)aniline is a chemical compound with the molecular formula C7H8Cl2N2 and a molecular weight of 191.06 . It is also known by other names such as 2-(Methylamino)-4,5-dichloroaniline, N-Methyl-4,5-dichloro-1,2-benzenediamine, and 4,5-Dichloro-N1-methylbenzene-1,2-diamine .


Molecular Structure Analysis

The molecular structure of 4,5-Dichloro-2-(methylamino)aniline consists of a benzene ring substituted with two chlorine atoms and a methylamino group . The exact positions of these substituents on the benzene ring are not specified in the available resources.


Chemical Reactions Analysis

The specific chemical reactions involving 4,5-Dichloro-2-(methylamino)aniline are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-Dichloro-2-(methylamino)aniline, such as its melting point, boiling point, and density, are not specified in the available resources .

Scientific Research Applications

Reaction Dynamics and Selectivity

  • A study investigates the reaction dynamics between aniline derivatives and 1,3-dichloro-1,3-bis(dimethylamino)vinamidinium salts, exploring the influence of bases and solvent on product selectivity. This work could provide insights into the reactivity of similar chlorinated aniline compounds in synthetic chemistry (Tripathi et al., 2017).

Environmental Monitoring and Impact

  • Research on the detection of aromatic amines in Dutch rivers, including anilines and chloroanilines, highlights the importance of monitoring water pollution and understanding the environmental impact of aromatic amine compounds. This could relate to the environmental behavior of 4,5-Dichloro-2-(methylamino)aniline (Wegman & Korte, 1981).

Chemical Transformations and Synthesis

  • Studies on the synthesis of polyurethane cationomers with anil groups and their potential for intramolecular proton transfer provide a glimpse into the application of aniline derivatives in polymer science, suggesting possible uses for structurally related compounds in materials science (Buruianǎ et al., 2005).

Biological and Medicinal Chemistry

  • Research on anilino enaminones as novel positive allosteric modulators of GABAA receptors in mouse brains underscores the relevance of aniline derivatives in neuropharmacology and medicinal chemistry. This could indirectly suggest potential research applications for compounds like 4,5-Dichloro-2-(methylamino)aniline in studying neurological functions and disorders (Wang et al., 2011).

Safety And Hazards

When handling 4,5-Dichloro-2-(methylamino)aniline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended. All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of any spill or leak .

Future Directions

The future directions for the use and study of 4,5-Dichloro-2-(methylamino)aniline are not specified in the available resources .

properties

IUPAC Name

4,5-dichloro-2-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMRZCPRJMRDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195232
Record name 4,5-Dichloro-2-(methylamino)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-(methylamino)aniline

CAS RN

42450-33-9
Record name 4,5-Dichloro-N1-methyl-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42450-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dichloro-2-(methylamino)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042450339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dichloro-2-(methylamino)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichloro-2-(methylamino)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.737
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of (4,5-dichloro-2-nitrophenyl)methylamine (500 mg) in acetic acid (7.5 ml) is treated portionwise with zinc powder (740 mg). The reaction medium is stirred at ambient temperature (20° C.) until complete reduction. Water (13 ml) and 28% ammonia are added to pH 7, and then the reaction medium is depleted using ethyl acetate (3×50). The organic extracts are combined, dried over magnesium sulphate, filtered and evaporated under reduced pressure. The oil obtained is taken up in ether (50 ml) and then 2N HCl is added thereto. The solid formed is filtered off. 4,5-Dichloro-N-methylbenzene-1,2-diamine is isolated in its hydrochloride form (510 mg), and is used in the next state.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
740 mg
Type
catalyst
Reaction Step One
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Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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